Remerinehydrochloride Remerinehydrochloride It is a CNS stimulant which enhances the analeptic effects of Caffeine and Strychnine. It is also an emetic and probably a Dopaminergic agonist. Aporphine alkaloid , from plants of the Papaveraceae family.
It shortens the time needed for elaborating conditioned reflexes. It is not active on Muscarinic receptors and Adrenergic receptors.
It is a CNS stimulant which enhances the analeptic effects of Caffeine and Strychnine.
It is also an emetic and probably a Dopaminergic agonist. Aporphine alkaloid, from plants of the Papaveraceae family.
Brand Name: Vulcanchem
CAS No.: 17669-16-8
VCID: VC0101174
InChI: InChI=1S/C18H17NO2.ClH/c1-19-7-6-12-9-15-18(21-10-20-15)17-13-5-3-2-4-11(13)8-14(19)16(12)17;/h2-5,9,14H,6-8,10H2,1H3;1H/t14-;/m1./s1
SMILES: CN1CCC2=CC3=C(C4=C2C1CC5=CC=CC=C54)OCO3.Cl
Molecular Formula: C18H18ClNO2
Molecular Weight: 315.797

Remerinehydrochloride

CAS No.: 17669-16-8

Cat. No.: VC0101174

Molecular Formula: C18H18ClNO2

Molecular Weight: 315.797

* For research use only. Not for human or veterinary use.

Remerinehydrochloride - 17669-16-8

Specification

Description It is a CNS stimulant which enhances the analeptic effects of Caffeine and Strychnine. It is also an emetic and probably a Dopaminergic agonist. Aporphine alkaloid , from plants of the Papaveraceae family.
It shortens the time needed for elaborating conditioned reflexes. It is not active on Muscarinic receptors and Adrenergic receptors.
It is a CNS stimulant which enhances the analeptic effects of Caffeine and Strychnine.
It is also an emetic and probably a Dopaminergic agonist. Aporphine alkaloid, from plants of the Papaveraceae family.
CAS No. 17669-16-8
Molecular Formula C18H18ClNO2
Molecular Weight 315.797
IUPAC Name (12R)-11-methyl-3,5-dioxa-11-azapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1(20),2(6),7,14,16,18-hexaene;hydrochloride
Standard InChI InChI=1S/C18H17NO2.ClH/c1-19-7-6-12-9-15-18(21-10-20-15)17-13-5-3-2-4-11(13)8-14(19)16(12)17;/h2-5,9,14H,6-8,10H2,1H3;1H/t14-;/m1./s1
Standard InChI Key SFAVZRNMTSBKPO-PFEQFJNWSA-N
SMILES CN1CCC2=CC3=C(C4=C2C1CC5=CC=CC=C54)OCO3.Cl

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